REACTION_CXSMILES
|
C1(C)C=CC(S(O)(=O)=O)=CC=1.[Cl:12][C:13]1[CH:20]=[C:19]([CH2:21]O)[C:18]([CH2:23][CH2:24][OH:25])=[CH:17][C:14]=1[C:15]#[N:16].ClC1C(CCO)=C(CO)C=CC=1C#N.O>C1(C)C=CC=CC=1>[Cl:12][C:13]1[CH:20]=[C:19]2[C:18]([CH2:23][CH2:24][O:25][CH2:21]2)=[CH:17][C:14]=1[C:15]#[N:16]
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
2-chloro-5-(2-hydroxyethyl)-4-hydroxymethylbenzonitrile
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=C(C(=C1)CO)CCO
|
Name
|
2-chloro-3-(2-hydroxyethyl)-4-hydroxymethylbenzonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=CC(=C1CCO)CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2CCOCC2=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |